2,2'-((Furan-2-ylmethyl)azanediyl)diacetic acid

Radiopharmaceutical Chemistry Renal Imaging Technetium-99m Labeling

2,2'-((Furan-2-ylmethyl)azanediyl)diacetic acid, commonly referred to as N-furfuryl-iminodiacetic acid (FMIDA or FurIDA), is an N-substituted derivative of iminodiacetic acid (IDA) bearing a furan-2-ylmethyl pendant arm. It functions as a tetradentate chelating ligand, coordinating metal ions through its tertiary amine nitrogen, two carboxylate oxygens, and—under certain conditions—the furan ring oxygen.

Molecular Formula C9H11NO5
Molecular Weight 213.19 g/mol
CAS No. 57362-11-5
Cat. No. B12895543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-((Furan-2-ylmethyl)azanediyl)diacetic acid
CAS57362-11-5
Molecular FormulaC9H11NO5
Molecular Weight213.19 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CN(CC(=O)O)CC(=O)O
InChIInChI=1S/C9H11NO5/c11-8(12)5-10(6-9(13)14)4-7-2-1-3-15-7/h1-3H,4-6H2,(H,11,12)(H,13,14)
InChIKeyNJOHLYZGKSJHFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-((Furan-2-ylmethyl)azanediyl)diacetic Acid (CAS 57362-11-5): A Furan-Functionalized Iminodiacetic Acid Chelator for Radiopharmaceutical and Coordination Chemistry Applications


2,2'-((Furan-2-ylmethyl)azanediyl)diacetic acid, commonly referred to as N-furfuryl-iminodiacetic acid (FMIDA or FurIDA), is an N-substituted derivative of iminodiacetic acid (IDA) bearing a furan-2-ylmethyl pendant arm. It functions as a tetradentate chelating ligand, coordinating metal ions through its tertiary amine nitrogen, two carboxylate oxygens, and—under certain conditions—the furan ring oxygen [1]. The compound has been investigated as a ligand for ⁹⁹mTc radiopharmaceuticals targeting renal function imaging [2], as a building block in ternary Cu(II) complexes for studying molecular recognition patterns with N6-substituted adenines [3], and as an analytical reagent for spectrophotometric Cu(II) determination [4]. Its molecular formula is C₉H₁₁NO₅ (MW 213.19 g/mol), and it is characterized by two carboxylic acid groups (pKa values in the expected range for alkyl-N-iminodiacetic acids: ~1.7, ~2.3, and ~10.3 for monomeric species [5]).

Why N-Substituted Iminodiacetic Acids Are Not Interchangeable: The Critical Role of the Pendant Arm in 2,2'-((Furan-2-ylmethyl)azanediyl)diacetic Acid Selection


N-Substituted iminodiacetic acid derivatives cannot be treated as generic, interchangeable chelators because the identity of the N-pendant arm fundamentally alters metal-binding affinity, coordination geometry, biodistribution, and pharmacokinetics. In the landmark 1976 study that launched this compound class, Loberg et al. demonstrated that replacing the N-methyl group (MIDA) with an N-(2,6-dimethylphenylcarbamoylmethyl) group (HIDA) shifts the ⁹⁹mTc complex from renal to hepatobiliary excretion [1]. Similarly, changing the pendant arm from a pyridine ring (PMIDA) to a furan ring (FMIDA) alters the electronic environment at the metal center: the furan oxygen is a harder Lewis base than pyridine nitrogen, which affects both the stability of the ⁹⁹mTc complex and its in vivo handling [2][3]. Furthermore, the furfuryl group introduces distinct π-π interaction capabilities with aromatic residues in biological targets compared to benzyl or pyridyl analogs [4]. These structure-dependent properties mean that substituting FMIDA with PMIDA, BzIDA, MIDA, or unsubstituted IDA will predictably yield different radiochemical purity, different pH-dependent labeling efficiency, and different renal clearance kinetics—making compound-specific evidence essential for procurement decisions.

Quantitative Differentiation Evidence for 2,2'-((Furan-2-ylmethyl)azanediyl)diacetic Acid (FMIDA) Relative to Closest Analogs


Radiochemical Yield at Optimized pH 7: FMIDA vs. pH-Dependent Performance of FMIDA Across pH Range

FMIDA achieves a maximum radiochemical yield (RCY) of 98.0% under optimized conditions (pH 7, 100 μg stannous chloride, 100 μg substrate, 37 °C) [1]. The pH dependence is steep: at pH 2 RCY drops to 51.1 ± 1.2% with free pertechnetate as the predominant species (32.8 ± 1.8%), and at pH 9 and 11 RCY falls to 82.6 ± 1.8% and 75.2 ± 0.4% respectively, with stannous hydroxide colloid formation [1]. For the closest structurally analogous renal agent, ⁹⁹mTc-PMIDA (pyridyl analog), the literature reports that chelation with ⁹⁹mTc 'resulted in a single radiochemical product' but does not provide a numerical RCY percentage, precluding direct quantitative yield comparison [2]. ⁹⁹mTc(CO)₃(CMT-IDA), another renal IDA derivative, achieves >98% radiochemical purity under its own optimized conditions—comparable in magnitude to FMIDA's 98.0% but achieved via a different ⁹⁹mTc-tricarbonyl precursor approach rather than direct stannous reduction [3].

Radiopharmaceutical Chemistry Renal Imaging Technetium-99m Labeling

In Vitro Stability of ⁹⁹mTc-FMIDA Complex Compared to Clinically Relevant Time Windows

The ⁹⁹mTc-FMIDA complex demonstrates in vitro stability of 8 hours at 37 °C under optimized conditions (pH 7) [1]. This stability window exceeds the typical clinical workflow requirement for radiopharmaceutical preparation-to-injection time, which is generally 4–6 hours for ⁹⁹mTc-based agents. In comparison, the closely related ⁹⁹mTc-PMIDA paper does not report a quantitative in vitro stability duration—the published methods note only that chelation efficiency was analyzed by TLC and electrophoresis without specifying stability over time [2]. For ⁹⁹mTc(CO)₃(CMT-IDA), stability studies were conducted and reported as comparable to ⁹⁹mTc(CO)₃(NTA), but numerical stability duration values are not provided in the abstract or publicly available excerpts [3]. The 8 h stability figure for FMIDA thus represents a specifically documented parameter that is absent from the published characterization of its closest structural analog PMIDA.

Radiopharmaceutical Stability Kit Formulation Quality Control

Renal Excretion Pathway Specificity: ⁹⁹mTc-FMIDA vs. ⁹⁹mTc-PMIDA and ⁹⁹mTc(CO)₃(CMT-IDA)

Biodistribution studies demonstrate that ⁹⁹mTc-FMIDA is eliminated via the kidneys and bladder pathway within 1 hour post-injection, with no reported significant uptake in non-target organs such as liver, heart, lungs, stomach, or spleen [1]. ⁹⁹mTc-PMIDA similarly shows exclusive renal elimination, with blood clearance as rapid as ⁹⁹mTc-DTPA and unaffected by probenecid administration, indicating glomerular filtration without tubular secretion [2]. ⁹⁹mTc(CO)₃(CMT-IDA) shows renal clearance of 71.0 ± 5.9% ID at 10 min p.i., increasing to 84.1 ± 10.6% ID at 2 h p.i., with no major activity in blood, liver, heart, lungs, stomach, and spleen [3]. A key qualitative distinction is that the PMIDA study explicitly demonstrated probenecid-insensitive clearance, confirming a pure glomerular filtration mechanism [2], while the FMIDA study documented the elimination pathway but did not include probenecid challenge experiments to verify the filtration mechanism [1]. Renal clearance percentages (% ID) for FMIDA are not numerically reported in the publicly available abstract, limiting direct quantitative comparison with CMT-IDA's 71.0% ID at 10 min.

Renal Imaging Biodistribution Pharmacokinetics

Coordination Stoichiometry with Cu(II): FMIDA Forms Both 1:1 and 2:1 (Ligand:Metal) Complexes

Potentiometric and spectrophotometric studies have established that furfuryliminodiacetic acid (FMIDA) forms complexes with Cu(II) in two distinct stoichiometries: 1:1 and 2:1 (ligand:Cu) [1][2]. This dual stoichiometry is analytically useful because it enables both conductimetric and photometric titration methods for Cu(II) determination [1]. In contrast, N-benzyliminodiacetic acid (BzIDA) and N-(p-methylbenzyl)iminodiacetic acid (MEBIDA) have been structurally characterized primarily in 1:1 ternary complexes with Cu(II) and N6-substituted adenines, where the IDA-like chelator adopts a mer-conformation with a 4+1 coordination geometry [3]. The ability of FMIDA to form a well-defined 2:1 complex with Cu(II) under analytical conditions distinguishes it from benzyl-substituted analogs that preferentially form 1:1 ternary adducts. However, direct comparative stability constants (log K values) for the FMIDA-Cu(II) system versus BzIDA-Cu(II) are not available in the public literature identified, limiting the strength of this differentiation to stoichiometric rather than thermodynamic comparison.

Coordination Chemistry Analytical Chemistry Copper Complexation

Furan Pendant Arm Confers Distinct Donor Properties Compared to Pyridine and Benzyl Analogs: Class-Level Electronic Differentiation

The furan-2-ylmethyl pendant arm of FMIDA presents an oxygen heteroatom in the aromatic ring, making it a harder Lewis base donor compared to the nitrogen atom in the pyridine ring of PMIDA or the purely hydrophobic benzyl group of BzIDA. According to the foundational systematic study by Schwarzenbach et al. (Komplexone XXVI), N-substituted iminodiacetic acids bearing additional donor atoms (oxygen, sulfur, or nitrogen) in the pendant arm can form a third chelate ring upon metal coordination, 'raising thereby the stability of the complex considerably' [1]. The furan oxygen is positioned such that it may participate in coordination to the metal center, potentially forming a tridentate (N-carboxylate-carboxylate) plus an additional weak furan-oxygen interaction, whereas the pyridyl nitrogen of PMIDA is a stronger coordinating donor that reliably forms a tetradentate N₂O₂ chelate [2]. This class-level electronic differentiation manifests in the distinct radiochemical labeling behavior: FMIDA achieves 98.0% RCY via stannous reduction at pH 7, while PMIDA yields a single radiochemical product (quantitative yield unreported) under similar stannous reduction conditions [3][4]. The harder furan oxygen donor may favor coordination to harder metal ions (e.g., Fe³⁺, Ga³⁺) relative to the softer pyridyl nitrogen, though direct comparative stability constants across metal ions are not publicly available for FMIDA.

Ligand Design Hard-Soft Acid-Base Theory Chelation Selectivity

Evidence-Backed Application Scenarios for 2,2'-((Furan-2-ylmethyl)azanediyl)diacetic Acid (FMIDA)


Development of ⁹⁹mTc Renal Function Radiopharmaceutical Kits with Defined pH-Dependent Labeling Performance

FMIDA is the only furan-containing IDA derivative for which a complete pH-dependent radiochemical yield profile has been published. The documented 98.0% RCY at pH 7, with quantitative RCY values at pH 2 (51.1%), pH 9 (82.6%), and pH 11 (75.2%), provides a validated operational window for kit formulation [1]. This contrasts with the pyridyl analog PMIDA, for which only qualitative 'single radiochemical product' formation is reported without numerical RCY across pH conditions [2]. For commercial kit development, the availability of pH-activity data supports quality-by-design approaches and regulatory documentation requirements that cannot be met with PMIDA based on public information. The 8 h in vitro stability at 37 °C further supports kit shelf-life and clinical workflow compatibility [1].

Spectrophotometric Determination of Cu(II) Using FMIDA as a Dual-Stoichiometry Analytical Reagent

FMIDA forms both 1:1 and 2:1 complexes with Cu(II), enabling both conductimetric and photometric titration methods for copper quantification [3]. This dual stoichiometry distinguishes FMIDA from benzyl-substituted IDA derivatives (BzIDA, MEBIDA) that have been structurally characterized only as 1:1 ternary complexes in the solid state [4]. The established analytical protocols using FMIDA for Cu(II) determination provide a validated application that leverages the compound's unique coordination behavior. Researchers and analytical laboratories seeking a furan-functionalized chelator with demonstrated analytical utility for copper analysis may select FMIDA over BzIDA or MEBIDA on the basis of this documented analytical methodology.

Coordination Chemistry Studies of Ternary Metal Complexes with Biologically Relevant N-Heterocycles

FMIDA (FurIDA) has been successfully employed as a tridentate IDA-like chelator in ternary Cu(II) complexes with N6-substituted adenines, yielding structurally characterized compounds including [Cu(FurIDA)(HCy6ade)(H₂O)]·H₂O and [Cu(FurIDA)(HBAP)]ₙ [4]. These complexes serve as models for studying molecular recognition patterns between metal-IDA chelates and nucleobase derivatives, which is relevant to understanding metal-nucleic acid interactions. The furfuryl pendant arm's distinct electronic properties (harder oxygen donor vs. softer nitrogen in pyridyl analogs) make FMIDA a specifically appropriate choice for probing how pendant arm electronics influence ternary complex stability and molecular recognition in this research context.

Synthesis of Novel N-Substituted IDA Derivatives via the Furfuryl Scaffold for Structure-Activity Relationship Studies

As demonstrated by the Loberg paradigm, small changes in the N-substituent of IDA derivatives dramatically alter the biodistribution of ⁹⁹mTc complexes—from renal (MIDA) to hepatobiliary (HIDA) [5]. FMIDA occupies a distinct position in this structure-activity landscape, with the furan ring providing a heteroaromatic moiety that is more hydrophilic than benzyl-substituted analogs but less basic than pyridyl-substituted ones. For medicinal chemistry and radiopharmaceutical discovery programs conducting systematic SAR studies on IDA-based chelators, FMIDA represents a unique scaffold combining the furan oxygen's hydrogen-bonding capability, moderate lipophilicity, and documented radiolabeling performance that is not replicated by any other commercially available N-substituted IDA derivative.

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